molecular formula C17H28N2O5S B2424512 2,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953208-25-8

2,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2424512
CAS No.: 953208-25-8
M. Wt: 372.48
InChI Key: KLFNDDJUSGGNNG-UHFFFAOYSA-N
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Description

“2,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, novel compounds of biological interest were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives: A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited properties useful for photodynamic therapy, a cancer treatment method. The high singlet oxygen quantum yield and good fluorescence properties of these derivatives make them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

  • Piperidine Derivatives and Corrosion Inhibition: Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, which included a 2,5-dimethoxybenzenesulfonamide variant. The study utilized quantum chemical calculations and molecular dynamics simulations to understand the adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).

Neuropharmacological Research

  • 5-HT6 Receptor Antagonist: A study by Hirst et al. (2006) discussed SB-399885, a compound structurally similar to 2,5-dimethoxybenzenesulfonamide, which is a potent and selective 5-HT6 receptor antagonist. This compound showed potential for cognitive enhancement, which could be relevant in the treatment of Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Catalysis

  • Palladium Aryl Sulfonate Phosphine Catalysts: Skupov et al. (2007) explored the use of palladium-based catalysts for polymerization processes. These catalysts included benzenesulfonamide derivatives, demonstrating their potential in chemical synthesis and industrial applications (Skupov et al., 2007).

Structural and Computational Studies

  • Thermal and Structural Analysis: Karthik et al. (2021) conducted thermal and structural studies on a compound with a similar structure, focusing on its crystallography and theoretical calculations. Such studies are essential for understanding the physical properties and potential applications of these compounds (Karthik et al., 2021).

Mechanism of Action

Pharmacokinetics

It’s known that boronic acids and their esters, which this compound is a part of, are only marginally stable in water . The rate of hydrolysis is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can influence the rate of hydrolysis of the compound . Therefore, the compound’s action may vary depending on the pH of its environment.

Properties

IUPAC Name

2,5-dimethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O5S/c1-22-11-10-19-8-6-14(7-9-19)13-18-25(20,21)17-12-15(23-2)4-5-16(17)24-3/h4-5,12,14,18H,6-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFNDDJUSGGNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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